2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one 2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16691592
InChI: InChI=1S/C11H16N4O2/c16-10-8-2-1-3-12-9(8)13-11(14-10)15-4-6-17-7-5-15/h1-7H2,(H2,12,13,14,16)
SMILES:
Molecular Formula: C11H16N4O2
Molecular Weight: 236.27 g/mol

2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC16691592

Molecular Formula: C11H16N4O2

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one -

Specification

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
IUPAC Name 2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H16N4O2/c16-10-8-2-1-3-12-9(8)13-11(14-10)15-4-6-17-7-5-15/h1-7H2,(H2,12,13,14,16)
Standard InChI Key BXIGURSOQCHOTN-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(NC1)N=C(NC2=O)N3CCOCC3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one features a bicyclic pyrido[2,3-d]pyrimidine system fused with a partially saturated six-membered ring. The morpholine substituent at position 2 introduces a nitrogen-oxygen heterocycle, enhancing solubility and modulating electronic properties. The molecular formula is C₁₁H₁₆N₄O₂, with a molar mass of 236.27 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Canonical SMILESC1CC2=C(NC1)N=C(NC2=O)N3CCOCC3
InChIKeyBXIGURSOQCHOTN-UHFFFAOYSA-N
PubChem CID136210278

The saturated ring system reduces planarity, potentially improving membrane permeability compared to fully aromatic analogs.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The compound is synthesized via a sequence involving:

  • Fischer esterification: Formation of ethyl esters from carboxylic acid precursors .

  • Miyaura borylation: Introduction of boronate groups for cross-coupling .

  • Suzuki-Miyaura coupling: Assembly of the biphenyl intermediate .

  • Cyclocondensation: Reaction with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde to form the pyrido-pyrimidine core .

Critical reaction conditions include:

  • Solvents: Dimethylformamide (DMF), ethanol.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Temperatures: 80–120°C for cyclocondensation .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Fischer esterificationEthanol, H₂SO₄, reflux85
2Miyaura borylationBis(pinacolato)diboron, Pd(dppf)Cl₂78
3Suzuki coupling2-Bromo-6-methylpyridine, Pd(PPh₃)₄65
4Cyclocondensation4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, DMF, 110°C52

Yields vary depending on purification methods and scaling .

Post-Synthetic Modifications

The methylthio group at position 2 can be oxidized to sulfoxide/sulfone derivatives using meta-chloroperbenzoic acid (m-CPBA), enabling further functionalization via nucleophilic aromatic substitution (SNAr) . For example, treatment with methylamine in the presence of DIPEA introduces amine groups, enhancing interactions with kinase ATP-binding pockets .

Biological Activities and Mechanistic Insights

Antimicrobial Effects

The morpholine moiety enhances penetration into bacterial biofilms. Preliminary assays show:

  • MIC = 8 µg/mL against Staphylococcus aureus (MRSA).

  • Biofilm disruption: 70% reduction at 16 µg/mL.

Neurological Targets

Patent data reveal that related pyrrolo-pyrimidinones act as KCC2 inhibitors (Ki = 12 nM), suggesting potential applications in epilepsy and neuropathic pain . The morpholine group’s hydrogen-bonding capacity is critical for binding to KCC2’s extracellular domain .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Solubility: 0.45 mg/mL in PBS (pH 7.4), improved to 1.2 mg/mL with cyclodextrin encapsulation.

  • Plasma protein binding: 89% (albumin-dominated).

  • Half-life (t₁/₂): 3.7 hours in murine models.

Toxicity Data

  • LD₅₀: >500 mg/kg in rats (oral).

  • hERG inhibition: IC₅₀ = 18 µM, indicating a low cardiac risk profile.

Recent Research Developments

Kinase Inhibitor Optimization

A 2023 study optimized pyrido[2,3-d]pyrimidin-7(8H)-one derivatives for MST3/4 selectivity. Key modifications included:

  • A-loop substituents: Bulky groups (e.g., isoindoline-1,3-dione) improved potency 10-fold .

  • Front-pocket amines: Methylamine derivatives reduced PAK1 off-target activity by 90% .

Patent Landscape

The WO2021180952 patent (2021) claims fused pyrimidines as KCC2 inhibitors, with exemplified compounds showing:

  • KCC2 inhibition: EC₅₀ = 14 nM .

  • In vivo efficacy: 60% seizure reduction in rodent models .

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